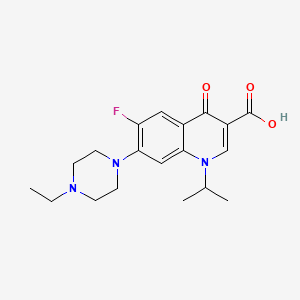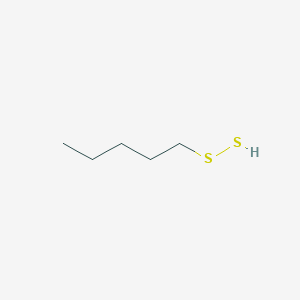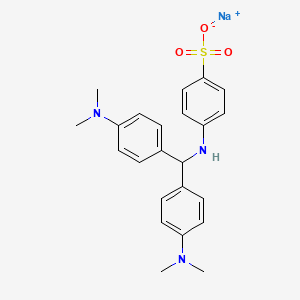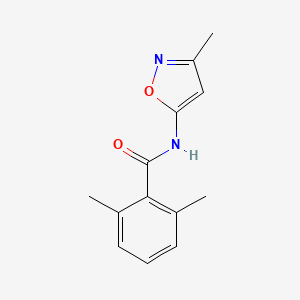
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium typically involves multi-step organic reactions. One common method includes the condensation of 3-(carboxymethyl)-4-methoxybenzaldehyde with cyclohexadienylidene dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, sodium borohydride
Catalysts: Palladium, platinum, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry
In the industrial sector, this compound can be used in the production of high-performance polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: This compound shares similar functional groups and can undergo similar chemical reactions.
4,4’-Methylene diphenyl diisocyanate (MDI): Although structurally different, MDI also contains multiple functional groups and is used in the production of polymers.
Uniqueness
What sets (4-(Bis(3-(carboxymethyl)-4-methoxyphenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium apart is its unique combination of functional groups and its potential applications across various fields. Its ability to form stable complexes with metals and its versatility in chemical reactions make it a valuable compound for research and industrial applications.
Properties
CAS No. |
69060-00-0 |
|---|---|
Molecular Formula |
C27H27NO6 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[5-[[3-(carboxymethyl)-4-methoxyphenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-methoxyphenyl]acetate |
InChI |
InChI=1S/C27H27NO6/c1-28(2)22-9-5-17(6-10-22)27(18-7-11-23(33-3)20(13-18)15-25(29)30)19-8-12-24(34-4)21(14-19)16-26(31)32/h5-14H,15-16H2,1-4H3,(H-,29,30,31,32) |
InChI Key |
MGMYROMQJFVQNK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=C(C2=CC(=C(C=C2)OC)CC(=O)O)C3=CC(=C(C=C3)OC)CC(=O)[O-])C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


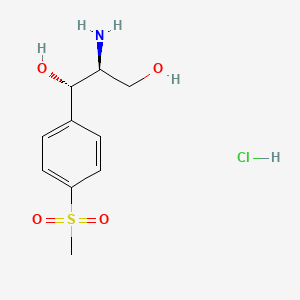
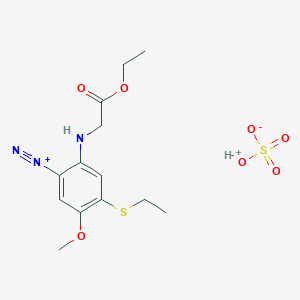
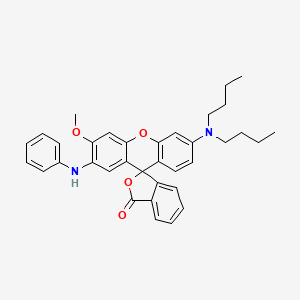
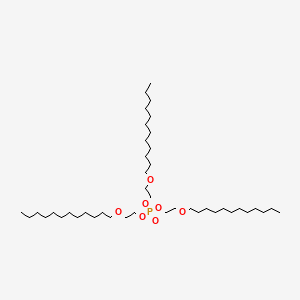
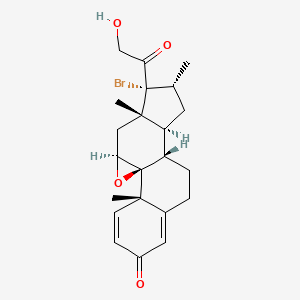
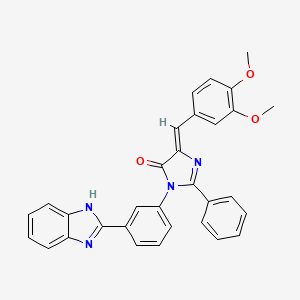
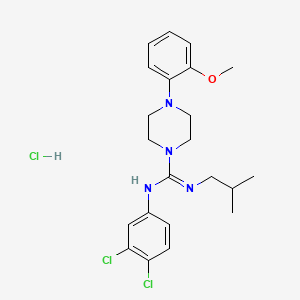
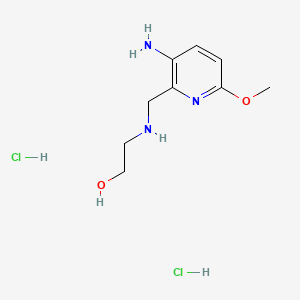

![1-[4-[2-[(1-Methyl-2-phenylethyl)amino]ethoxy]phenyl]propan-1-one hydrochloride](/img/structure/B12695744.png)
